molecular formula C8H10N2O4 B15055810 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

Cat. No.: B15055810
M. Wt: 198.18 g/mol
InChI Key: FSKVJSHQCKCLCE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an ethyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the imidazole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid typically involves multi-step organic reactions. One common method is the oxidative condensation of ketones and amidines. This process uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized reactors and purification techniques. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is still under investigation. it is believed to interact with cellular membranes, leading to structural and functional changes. This interaction can disrupt cellular metabolism, ultimately resulting in cell death . The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

FSKVJSHQCKCLCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1C(=O)O)C(=O)OC

Origin of Product

United States

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